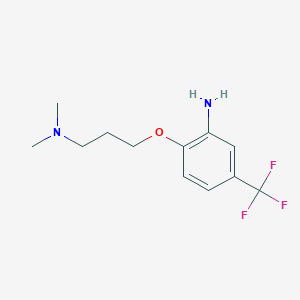
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2,3-Dimethylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . The molecular formula is C15H14F3NO and the molecular weight is 281.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trifluoromethyl group (-CF3), an aniline group (-NH2), and a 2,3-dimethylphenoxy group attached to a benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Aplicaciones Científicas De Investigación
Chemical Synthesis and Properties
- Grocock et al. (1971) explored the synthesis of derivatives of 2-trifluoromethyl-aniline, discussing factors like steric hindrance and intramolecular hydrogen bonding (Grocock et al., 1971).
- Dotsenko et al. (2019) described the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, with applications as drug precursors (Dotsenko et al., 2019).
- Zhang et al. (2013) synthesized rotationally restricted 9-arylacridines using 2-(trifluoromethyl)aniline, revealing insights into reaction mechanisms and molecular transformations (Zhang et al., 2013).
Applications in Material Science
- Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethyl derivatives, to study liquid crystalline properties (Miyajima et al., 1995).
- Doi et al. (2003) designed and synthesized a novel class of emitting amorphous molecular materials for organic electroluminescent devices, using derivatives of aniline including trifluoromethyl groups (Doi et al., 2003).
Catalysis and Ligand Applications
- Halter et al. (2019) investigated the reaction of 2,6-dimethyl-4-(Bodipy-8-yl)aniline with diols and formaldehyde, leading to the synthesis of metal complexes useful in catalysis and fluorescence applications (Halter et al., 2019).
- Schmid et al. (2001) synthesized new nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, showing potential in olefin polymerization catalysis (Schmid et al., 2001).
Biochemical and Pharmaceutical Research
- Gong et al. (2004) synthesized 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, a process relevant for pharmaceutical research (Gong et al., 2004).
- Wu et al. (2021) utilized 2-fluoro-5-(trifluoromethyl)aniline in Ru(II)-catalyzed reactions for the synthesis of quinazoline and fused isoindolinone structures, important in diverse chemical syntheses (Wu et al., 2021).
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-4-3-5-13(10(9)2)20-14-7-6-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFMQUIVWKKZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101207466 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)aniline | |
CAS RN |
946728-02-5 |
Source


|
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946728-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101207466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N,N-dimethylamine](/img/structure/B1328245.png)

![Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate](/img/structure/B1328250.png)
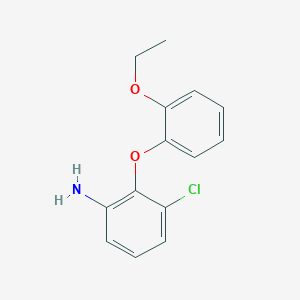

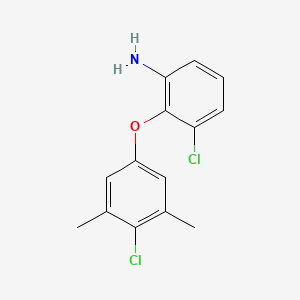
![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
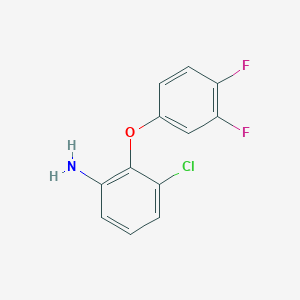
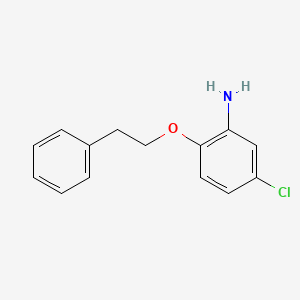
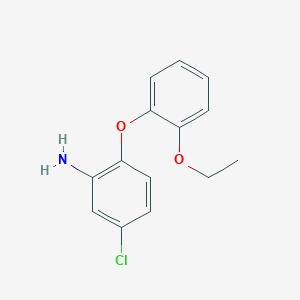

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)
